molecular formula C8H10N2O4 B1447485 Ethyl 5-amino-4,6-dihydroxynicotinate CAS No. 1820639-56-2

Ethyl 5-amino-4,6-dihydroxynicotinate

Cat. No. B1447485
M. Wt: 198.18 g/mol
InChI Key: ZHQVERFBPLXIQB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4,6-dihydroxynicotinate, commonly known as EDN, is a compound derived from nicotinic acid and is used in scientific research. It is a precursor to nicotinamide adenine dinucleotide (NAD), an important coenzyme involved in many metabolic processes in the body. EDN is also used in laboratory experiments to study the effects of NAD and its derivatives on biochemical pathways and physiological processes.

Scientific Research Applications

Synthesis and Anticancer Potential

Research has demonstrated the synthesis of various compounds related to Ethyl 5-amino-4,6-dihydroxynicotinate, exploring their potential as anticancer agents. For instance, derivatives have been synthesized with potential anticancer properties, evaluated against a range of cancer cell lines, suggesting their role in the development of new therapeutic agents (Temple et al., 1983). Similarly, compounds like pyranopyrazoles have been synthesized using related catalytic methods, highlighting the diverse synthetic applications of nicotinic acid derivatives (Zolfigol et al., 2013).

Corrosion Inhibition

Ethyl 5-amino-4,6-dihydroxynicotinate derivatives have also been studied for their corrosion inhibition properties. For example, pyranopyrazole derivatives have been investigated as novel corrosion inhibitors for mild steel, useful in industrial applications, showing high efficiency and providing insights into the development of environmentally friendly corrosion inhibitors (Dohare et al., 2017).

Development of New Compounds

The chemical versatility of Ethyl 5-amino-4,6-dihydroxynicotinate allows for the synthesis of various novel compounds with potential industrial and pharmacological applications. Studies have focused on synthesizing new derivatives with specific properties, such as antimicrobial activity or unique structural characteristics, which can be leveraged in different scientific fields (Gad-Elkareem & El-Adasy, 2010).

properties

IUPAC Name

ethyl 5-amino-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQVERFBPLXIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142163
Record name 3-Pyridinecarboxylic acid, 5-amino-1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4,6-dihydroxynicotinate

CAS RN

1820639-56-2
Record name 3-Pyridinecarboxylic acid, 5-amino-1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820639-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-amino-1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-4,6-dihydroxynicotinate
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Ethyl 5-amino-4,6-dihydroxynicotinate
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Ethyl 5-amino-4,6-dihydroxynicotinate
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Ethyl 5-amino-4,6-dihydroxynicotinate
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Ethyl 5-amino-4,6-dihydroxynicotinate
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Ethyl 5-amino-4,6-dihydroxynicotinate

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